(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2,4-dimethoxyphenyl)methanone
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Physical and Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Antioxidant Activity
Compounds with thiazole moieties, similar to the queried chemical, have been synthesized and demonstrated significant in vitro antioxidant activity. These studies, focusing on the structure–activity relationship, suggest that compounds with certain functional groups exhibit potent antioxidant effects, which are significant for further research and potential therapeutic applications (Reddy et al., 2015).
Synthesis and Characterization
Research into similar compounds involves detailed synthesis and characterization using various spectroanalytical techniques. Density Functional Theory (DFT) calculations, for instance, have been utilized for structural optimization and interpretation of vibrational spectra. Such studies are crucial for understanding the molecular structure and properties of these compounds, which can be relevant in various scientific applications (Shahana & Yardily, 2020).
Antibacterial Properties
Investigations into the antibacterial properties of similar compounds have been conducted. Molecular docking studies are employed to understand the antibacterial activity, which is essential for developing new antibiotics and understanding microbial interactions with potential drug candidates (Chandra et al., 2020).
Optical and Physical Properties
The synthesis and characterization of novel poly(amide-ether)s bearing imidazole pendants have been studied. These investigations include the analysis of physical and optical properties, which are crucial for applications in material science and engineering (Ghaemy et al., 2013).
Anticancer and Antimicrobial Agents
Synthesis of new compounds with structural similarities, incorporating various biologically active heterocyclic entities, has shown promising results in anticancer and antimicrobial activities. These studies highlight the potential of these compounds in pharmaceutical applications and drug development (Katariya et al., 2021).
Anti-Candida Agent
Research has been conducted on the anti-Candida properties of related compounds. Comprehensive characterization and molecular docking studies aid in understanding the interaction mechanisms and potential therapeutic applications of these compounds (Jayasheela et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2,4-dimethoxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3S/c1-24-15-7-8-16(17(11-15)25-2)18(23)22-10-9-21-19(22)26-12-13-3-5-14(20)6-4-13/h3-8,11H,9-10,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWERVLAJQJQOAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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